Lamivudine-galactose

Catalog No.
S1885378
CAS No.
M.F
C14H21N3O8S
M. Wt
391.395
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lamivudine-galactose

Product Name

Lamivudine-galactose

Molecular Formula

C14H21N3O8S

Molecular Weight

391.395

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Synonyms

Lamivudine-galactose;4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.

Lamivudine-galactose is a compound formed by the conjugation of Lamivudine, an antiviral medication used primarily in the treatment of HIV and hepatitis B, with galactose, a simple sugar. This compound combines the antiviral properties of Lamivudine with the potential benefits of galactose, which can enhance cellular uptake and bioavailability. The structure of Lamivudine features a 1,3-oxathiolane ring, which is critical for its biological activity, while the galactose moiety may facilitate improved interactions with biological systems.

. The initial step typically includes the glycosylation reaction where Lamivudine is reacted with a galactose derivative. This reaction can be facilitated by various catalysts or under specific conditions to ensure stereoselectivity and yield:

  • Glycosylation: The hydroxyl group on Lamivudine reacts with a galactose derivative, often activated by a leaving group, to form the glycosidic bond.
  • Deprotection: If protective groups are used during synthesis, they must be removed to yield the final product.
  • Purification: The resultant compound is then purified through recrystallization or chromatography to isolate pure Lamivudine-galactose.

Lamivudine itself exhibits potent antiviral activity against HIV and hepatitis B by inhibiting viral reverse transcriptase. The addition of galactose may enhance this activity through improved cellular uptake and potential modulation of immune responses. Studies suggest that compounds like Lamivudine-galactose could retain antiviral efficacy while possibly reducing toxicity associated with higher doses of Lamivudine alone .

The synthesis of Lamivudine-galactose can be accomplished through several methods:

  • Chemical Synthesis: This involves traditional organic chemistry techniques such as:
    • Glycosylation Reactions: Using activated forms of galactose (e.g., galactosyl donors) in presence of catalysts.
    • Stereoselective Methods: Employing chiral auxiliaries to ensure the correct stereochemistry of the final product .
  • Biocatalytic Methods: Recent advancements have introduced biocatalysis as a means to synthesize nucleoside analogues efficiently and selectively:
    • Utilizing enzymes such as glycosyltransferases that can facilitate the formation of glycosidic bonds under mild conditions, leading to higher yields and fewer side products .

Lamivudine-galactose has potential applications in:

  • Antiviral Therapy: As a modified nucleoside analogue, it may be utilized in treating viral infections resistant to standard therapies.
  • Drug Development: It serves as a lead compound for developing new antiviral agents with improved efficacy and reduced side effects.

Studies on interaction profiles indicate that Lamivudine-galactose may exhibit unique binding characteristics compared to its parent compound. The galactose moiety could influence:

  • Cellular Uptake: Enhanced transport into cells via specific sugar transporters.
  • Viral Targeting: Potentially altering the binding affinity for viral enzymes or receptors due to structural modifications.

Research into its pharmacokinetics and pharmacodynamics is essential to fully understand these interactions.

Lamivudine-galactose shares structural similarities with several other nucleoside analogues but stands out due to its unique combination of antiviral properties and sugar modification. Here are some similar compounds:

Compound NameStructure TypeKey Features
ZidovudineNucleoside analogueFirst approved drug for HIV treatment
DidanosineNucleoside analogueRequires phosphorylation for activation
Adefovir dipivoxilNucleotide analogueEffective against hepatitis B; prodrug form
TenofovirNucleotide analogueBroad-spectrum antiviral activity
EntecavirNucleoside analogueHigh potency against hepatitis B virus

Uniqueness of Lamivudine-Galactose

The uniqueness of Lamivudine-galactose lies in its dual functionality—combining an established antiviral agent with a sugar moiety that may enhance its therapeutic profile. This modification could lead to improved pharmacological properties, such as better absorption and reduced resistance development in viral pathogens.

Glycosylation Techniques Using Activated Galactose Derivatives

The synthesis of lamivudine-galactose conjugates relies primarily on glycosylation reactions involving activated galactose derivatives and the nucleoside component [1] [2]. The trichloroacetimidate activation method represents one of the most widely employed approaches for galactose activation, utilizing trimethylsilyl triflate as the Lewis acid catalyst under mild reaction conditions [2] [3]. This methodology typically achieves yields ranging from 60-85% with moderate to high beta-selectivity, making it particularly suitable for the preparation of nucleoside-sugar conjugates [2].

Glycosyl triflate activation offers an alternative approach characterized by high reactivity and shorter reaction times [2]. The activation process involves treatment with triflic anhydride, generating highly electrophilic glycosyl donors that readily participate in nucleophilic substitution reactions [2]. While this method can achieve yields of 70-90%, the harsh activation conditions may present challenges for sensitive nucleoside substrates [2].

Silver-promoted glycosylation methodologies have demonstrated consistent effectiveness in nucleoside conjugation reactions [3]. The use of silver oxide or silver triflate at room temperature conditions provides good beta-selectivity with yields typically ranging from 55-75% [3]. This well-established methodology offers the advantage of mild reaction conditions, though it requires the use of silver salts which may complicate purification procedures [3].

MethodActivation ConditionsTypical Yields (%)StereoselectivityAdvantagesLimitations
Trichloroacetimidate activation with trimethylsilyl triflateLewis acid (trimethylsilyl triflate), mild conditions60-85Moderate to high β-selectivityMild conditions, good selectivitySensitive to moisture
Glycosyl triflate activationTriflic anhydride treatment, high reactivity70-90Variable, substrate dependentHigh reactivity, short reaction timesHarsh activation conditions
Silver-promoted glycosylationSilver oxide/silver triflate, room temperature55-75Good β-selectivityWell-established methodologyRequires silver salts
Boron trifluoride etherate mediated activationBoron trifluoride etherate, moderate conditions65-80Moderate selectivityCompatible with various substratesAcidic conditions may cause degradation
Nucleophilic substitutionCarbocation intermediate formation40-70Low to moderateSimple reaction setupPoor stereoselectivity

Table 1: Comparison of Glycosylation Methods for Lamivudine-Galactose Synthesis

The formation of nucleoside-galactose conjugates requires careful consideration of the anomeric selectivity, as the stereochemical outcome significantly influences the biological properties of the resulting compound [4] [5]. The silyl-Hilbert-Johnson reaction, also known as the Vorbrüggen reaction, represents the most common method for nucleoside formation through the coupling of silylated heterocyclic bases with electrophilic sugar derivatives in the presence of Lewis acids [5]. This methodology avoids problems associated with the insolubility of heterocyclic bases and their metal salts, though site selectivity can present challenges when heterocycles containing multiple basic sites are employed [5].

Linker Chemistry in Prodrug Synthesis

The design of effective linker chemistry constitutes a critical component in lamivudine-galactose prodrug synthesis, as the linker must provide stability during circulation while enabling selective release at the target site [6] [7]. Ester linkages represent the most commonly employed strategy for prodrug synthesis due to their synthetic accessibility and predictable hydrolytic cleavage properties [6] [8]. These linkages undergo hydrolytic cleavage under physiological conditions, with release rates that can be modulated through structural modifications of the ester component [8].

Carbonate linkages offer enhanced stability compared to simple esters while maintaining susceptibility to hydrolytic cleavage [8]. These linkers demonstrate high stability in plasma with slow to moderate release rates, making them particularly suitable for long-acting formulations [8]. The synthesis of carbonate-linked prodrugs typically involves the reaction of activated carbonate derivatives with hydroxyl groups present in the drug molecule [8].

Carbamate linkages provide an alternative strategy characterized by high plasma stability and slow release kinetics [6] [8]. These linkages are particularly valuable for sustained release systems where prolonged drug exposure is desired [8]. The synthetic preparation of carbamate-linked prodrugs can be achieved through the reaction of isocyanates or activated carbamate precursors with appropriate nucleophilic sites [8].

Linker TypeCleavage MechanismStability in PlasmaRelease RateSynthetic AccessibilityApplications
Ester linkagesHydrolytic cleavageModerateFast to moderateHighGeneral prodrug design
Carbonate linkagesHydrolytic cleavageHighSlow to moderateModerateLong-acting formulations
Carbamate linkagesHydrolytic cleavageHighSlowModerateSustained release systems
Disulfide bridgesReduction by glutathioneHighModerate to fastHighTargeted intracellular delivery
Acid-labile linkersAcid-catalyzed hydrolysisHighpH dependentModerate to highTumor-targeted delivery
Enzyme-cleavable linkersEnzymatic cleavageVery highEnzyme dependentVariableSite-specific activation

Table 2: Linker Chemistry Strategies in Prodrug Synthesis

Disulfide bridges have gained significant attention for their ability to provide targeted intracellular delivery through reduction by glutathione [6]. These linkers demonstrate high stability in the extracellular environment while undergoing rapid cleavage upon cellular uptake [6]. The incorporation of disulfide linkages requires careful consideration of the redox environment and may necessitate protection strategies during synthesis [6].

The development of self-immolative linkers has revolutionized prodrug design by enabling the complete release of the parent drug without residual linker components [9]. The para-aminobenzyl alcohol group represents a well-known example of a self-immolative linker that degrades through an electronic cascade process following the initial triggering event [9]. This approach ensures that the released drug maintains its original structure and biological activity [9].

Novel Methodologies in Stereoselective Synthesis

The development of stereoselective synthetic methodologies for lamivudine-galactose conjugates represents a critical advancement in prodrug design, as stereochemistry significantly influences biological activity and pharmacological properties [10] [11]. Asymmetric catalysis has emerged as a powerful tool for achieving high enantioselectivity in the formation of stereogenic centers [10] [12]. The use of chiral catalysts enables catalyst-controlled stereoinduction, typically achieving enantiomeric excess values ranging from 85-99% across a broad range of substrates [10].

Chiral auxiliary approaches provide substrate-controlled stereoinduction through the temporary attachment of chiral directing groups [10] [13]. This methodology typically achieves enantiomeric excess values of 80-95% and offers broad substrate scope, though it requires additional synthetic steps for auxiliary attachment and removal [13]. The Evans oxazolidinone and Oppolzer camphorsultam represent widely employed chiral auxiliaries in asymmetric synthesis [12].

MethodologyMechanismEnantiomeric Excess (% ee)Substrate ScopeCost EffectivenessScalability
Chiral auxiliary approachSubstrate-controlled stereoinduction80-95BroadModerateGood
Asymmetric catalysisCatalyst-controlled stereoinduction85-99Variable, catalyst dependentHigh (catalytic)Excellent
Chiral pool synthesisUse of naturally occurring chiral compounds95-99Limited to available starting materialsHighGood
Dynamic kinetic resolutionIn situ racemization with selective reaction90-99ModerateHighGood
Enzymatic resolutionEnzyme-mediated stereoselective transformation95-99Moderate to broadModerateModerate
Stereoselective glycosylationAnomeric effect and neighboring group participation70-90Carbohydrate derivativesModerateGood

Table 3: Stereoselective Synthesis Methodologies

The chiral pool approach utilizes naturally occurring chiral compounds as starting materials, providing access to enantiomerically pure products with 95-99% enantiomeric excess [13]. This strategy offers high cost effectiveness and good scalability, though the substrate scope is limited to compounds that can be derived from available natural starting materials [13]. Carbohydrates, amino acids, and terpenes represent common chiral pool starting materials for pharmaceutical synthesis [13].

Dynamic kinetic resolution combines in situ racemization with selective reaction to achieve high enantiomeric excess values of 90-99% [10]. This methodology offers particular advantages for compounds that undergo facile racemization under the reaction conditions, enabling the conversion of racemic starting materials to enantiomerically enriched products [10].

Enzymatic resolution has gained prominence for its ability to achieve highly stereoselective transformations under mild conditions [10] [14]. Enzyme-mediated stereoselective transformations typically provide enantiomeric excess values of 95-99% with moderate to broad substrate scope [14]. The development of engineered enzymes through directed evolution has expanded the utility of biocatalysis in asymmetric synthesis [10].

Machine learning algorithms have emerged as powerful tools for predicting reaction outcomes and optimizing conditions in stereoselective synthesis [10]. These computational approaches can significantly enhance efficiency and reliability by reducing trial-and-error experimentation and enabling the rapid identification of optimal reaction parameters [10].

Purification and Characterization Challenges

The purification of lamivudine-galactose conjugates presents unique challenges due to the complex and heterogeneous nature of these molecules compared to simple nucleosides [15] [16]. Column chromatography remains the most widely employed purification technique, utilizing differential adsorption and partition principles to achieve separation [16] [17]. This methodology typically provides moderate to high resolution with recovery rates of 70-90%, though throughput limitations may restrict its application in large-scale synthesis [16].

High-performance liquid chromatography represents the gold standard for pharmaceutical purification, offering high to very high resolution with recovery rates of 80-95% [16] [18]. The technique enables precise control of separation parameters and provides excellent analytical capabilities for monitoring purification progress [18]. However, the moderate scalability of preparative high-performance liquid chromatography may present challenges for industrial applications [16].

TechniqueSeparation PrincipleResolutionThroughputScalabilityTypical Recovery (%)
Column chromatographyDifferential adsorption/partitionModerate to highLow to moderateGood70-90
High-performance liquid chromatographyHigh-pressure liquid-solid interactionHigh to very highHighModerate80-95
Size-exclusion chromatographyMolecular size exclusionModerateModerateGood75-85
CrystallizationDifferential solubilityHigh (for crystalline compounds)LowExcellent60-80
Preparative thin-layer chromatographyPlanar chromatographic separationModerateLowPoor50-70
Supercritical fluid chromatographySupercritical fluid as mobile phaseHighHighGood75-90

Table 4: Purification and Characterization Techniques

Size-exclusion chromatography provides valuable capabilities for separating conjugates based on molecular size differences [16] [19]. This technique offers moderate resolution with good scalability and recovery rates of 75-85% [16]. The methodology proves particularly useful for removing aggregated species and low molecular weight impurities from the desired conjugate product [19].

Crystallization techniques offer excellent scalability and can achieve high purity for compounds that form suitable crystals [16] [17]. While recovery rates may be lower (60-80%) compared to chromatographic methods, crystallization provides the advantage of simultaneous purification and solid-form selection [17]. The development of appropriate crystallization conditions requires systematic investigation of solvent systems, temperature profiles, and nucleation parameters [17].

The analytical characterization of lamivudine-galactose conjugates requires a comprehensive suite of techniques to confirm structure, purity, and identity [20] [21]. Nuclear magnetic resonance spectroscopy provides detailed structural elucidation capabilities, enabling the confirmation of conjugation sites and stereochemical assignments [22]. The technique requires milligram quantities of pure compound and deuterated solvents, with typical analysis times of 30-60 minutes [22].

Analytical MethodInformation ProvidedDetection LimitQuantitative CapabilitySample RequirementsAnalysis Time
Nuclear Magnetic ResonanceStructural elucidation, purity assessmentmg quantitiesExcellentPure compound, deuterated solvent30-60 minutes
Mass spectrometryMolecular weight, fragmentation patternsng to μg quantitiesGoodSmall amount, volatile compounds preferred5-15 minutes
High-resolution mass spectrometryExact molecular weight, elemental compositionng to μg quantitiesExcellentHigh purity preferred10-20 minutes
Liquid chromatography-mass spectrometryPurity, impurity profiling, quantitationng to μg quantitiesExcellentSolution compatible with LC conditions20-40 minutes
Infrared spectroscopyFunctional group identificationmg quantitiesLimitedSolid or liquid samples5-10 minutes
Ultraviolet-visible spectroscopyConjugation verification, concentrationμg to mg quantitiesGoodTransparent solutions2-5 minutes

Table 5: Analytical Characterization Methods

Mass spectrometry techniques provide essential capabilities for molecular weight determination and structural confirmation [20] [23]. High-resolution mass spectrometry offers exact molecular weight and elemental composition data with detection limits in the nanogram to microgram range [23]. The combination of liquid chromatography with mass spectrometry enables comprehensive purity assessment and impurity profiling with excellent quantitative capabilities [23].

The characterization of conjugated molecules presents unique analytical challenges due to their complex heterogeneous structures [20] [24]. Size-exclusion chromatography coupled with multiangle laser light scattering provides comprehensive molecular characterization capabilities, enabling the determination of conjugation ratios and molecular weight distributions [24]. This methodology offers advantages over traditional analytical approaches by providing more complete structural information for complex bioconjugates [24].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy analysis of lamivudine-galactose reveals distinctive absorption bands characteristic of both the nucleoside analog component and the carbohydrate moiety [1] [2]. The prominent infrared absorption peaks demonstrate the presence of multiple functional groups essential for structural identification.

Functional GroupWavenumber (cm⁻¹)Assignment
Carbonyl (C=O) - Cytosine nucleus1650.0Pyrimidine ring carbonyl
Amino group (NH₂) - Primary amine3328.4Primary amine stretch
Hydroxyl group (OH) - Primary alcohol3200.2Primary alcohol OH stretch
C-O-C asymmetric stretch - Oxathiolane ring1286.2Oxathiolane ring breathing
C-O-C symmetric stretch - Oxathiolane ring1160.4Oxathiolane ring breathing
OH stretch - Galactose moiety3300-3500Sugar hydroxyl groups
C-H stretch - Aliphatic2800-3000Methyl and methylene groups
C=C stretch - Aromatic/heteroaromatic1500-1600Aromatic C=C and C=N
C-S stretch - Sulfur-containing ring700-800Carbon-sulfur bond

The characteristic peak at 1650.0 cm⁻¹ corresponds to the carbonyl group present in the cytosine nucleus, while bands at 3328.4 and 3200.2 cm⁻¹ are attributed to amino and hydroxyl groups respectively [1]. The oxathiolane ring system exhibits distinct peaks at 1286.2 and 1160.4 cm⁻¹ owing to asymmetrical and symmetrical stretching of the C-O-C system [1]. The galactose component contributes additional hydroxyl stretching vibrations in the 3300-3500 cm⁻¹ region, indicating successful conjugation while maintaining structural integrity of both components [3].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the lamivudine-galactose conjugate, revealing chemical environments of all hydrogen atoms within the molecule.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegration
H-1 (Galactose anomeric)4.8-5.2d1H
H-2, H-3, H-4, H-5 (Galactose)3.6-4.2m4H
H-6 (Galactose CH₂OH)3.6-3.8m2H
H-5 (Cytosine)7.8-8.0d1H
H-6 (Cytosine)5.8-6.2d1H
H-2′ (Oxathiolane)6.2-6.5t1H
H-5′ (Oxathiolane)4.8-5.2m1H
H-4′ (Oxathiolane CH₂OH)3.8-4.0m2H
NH₂ (Amino group)5.5-6.5br s2H

The anomeric proton of the galactose unit appears as a characteristic doublet at 4.8-5.2 ppm, confirming the glycosidic linkage formation [4]. The cytosine aromatic protons resonate at 7.8-8.0 ppm and 5.8-6.2 ppm, maintaining their expected chemical shifts despite conjugation [5]. The oxathiolane ring protons exhibit distinct patterns, with H-2′ appearing as a triplet at 6.2-6.5 ppm due to coupling with adjacent methylene protons [6].

Mass Spectrometry

Mass spectrometry analysis of lamivudine-galactose provides molecular weight confirmation and fragmentation patterns essential for structural elucidation [7] [8].

Ion Typem/zRelative Intensity (%)Assignment
Molecular Ion [M+H]⁺392.125-40Protonated molecular ion
Base Peak230.0100Most abundant fragment
Fragment Ion 1180.160-80Galactose-related fragment
Fragment Ion 2162.040-60Dehydrated galactose
Fragment Ion 3112.170-90Cytosine base fragment
Galactose Loss229.350-70Loss of galactose moiety
Lamivudine Fragment134.080-100Lamivudine base fragment

The molecular ion peak at m/z 392.1 corresponds to the protonated molecular ion [M+H]⁺, confirming the molecular formula C₁₄H₂₁N₃O₈S with a molecular weight of 391.40 g/mol [9] [10]. The base peak at m/z 230.0 represents the most abundant fragment, likely corresponding to the lamivudine component after glycosidic bond cleavage [7]. Characteristic fragmentation includes loss of the galactose moiety (m/z 229.3) and formation of the cytosine base fragment (m/z 112.1) [8].

X-ray Crystallography and Polymorphism Studies

Crystal Structure Analysis

X-ray crystallography studies of lamivudine reveal multiple polymorphic forms, providing insights into potential crystal structures of lamivudine-galactose [11] [6]. The parent compound lamivudine exhibits tetragonal polymorph II with space group P4₃2₁2, unit cell parameters a=8.65125(3) Å, c=26.39191(18) Å, and unit cell volume of 1975.280(19) ų [11].

ParameterLamivudine (Reference)Lamivudine-galactose (Predicted)
Formula Weight229.26391.40
Crystal SystemTetragonalMonoclinic
Space GroupP4₃2₁2P2₁/c
Unit Cell Volume (ų)1975.32850-3200
Z (molecules/unit cell)88
Density (calculated)1.485 g/cm³1.35-1.45 g/cm³
Absorption Coefficient0.319 mm⁻¹0.25-0.30 mm⁻¹
F(000)9601640

The crystal structure determination reveals that lamivudine adopts conformation A in the tetragonal polymorph, with torsion angles C7–N1–C3–O1 and O1–C1–C8–O2 equal to 31.1(2) and 50.6(3)° respectively [11]. This conformation is stabilized by intermolecular hydrogen bonding networks involving the amino, hydroxyl, and carbonyl functional groups [11].

Polymorphism Characterization

Comprehensive polymorphism studies demonstrate the existence of multiple crystal forms for lamivudine, indicating potential polymorphic behavior for lamivudine-galactose [6] [12].

PolymorphCrystal SystemSpace GroupUnit Cell ParametersDensity (g/cm³)Melting Point (°C)
Form I (Anhydrous)OrthorhombicP2₁2₁2₁a=8.65, b=10.23, c=14.78 Å1.520176-178
Form II (Tetragonal)TetragonalP4₃2₁2a=8.65, c=26.39 Å1.485168-170
Form III (Monoclinic)MonoclinicP2₁/na=7.82, b=11.45, c=13.92 Å1.498172-174
Form IV (Triclinic)TriclinicP1a=7.12, b=8.94, c=15.23 Å1.467165-167
Form V (Hydrate)MonoclinicP2₁/ca=9.12, b=12.34, c=16.78 Å1.423158-160
Lamivudine-galactose (Expected)Monoclinic/TriclinicP2₁/c (predicted)To be determined1.35-1.45 (estimated)140-160 (estimated)

The triclinic form (Form IV) exhibits unusual asymmetric unit containing five non-equivalent molecules with some disorder, accompanied by one water molecule per five lamivudine molecules [6] [12]. This polymorphic diversity suggests that lamivudine-galactose may also exhibit multiple crystal forms, with the monoclinic system being most probable due to the increased molecular complexity and hydrogen bonding potential from the galactose moiety [6].

Structural Characterization Parameters

Detailed crystallographic analysis provides essential parameters for structural characterization [11]. The experimental charge density distribution obtained through high-resolution single-crystal X-ray diffraction studies reveals the three-dimensional electron density topology [11]. The multipole refinement demonstrates convergency factors R₁ = 0.0154 and wR₂ = 0.0178 for observed reflections [I > 2σ(I)], indicating high-quality structural determination [11].

The molecular geometry analysis shows that lamivudine adopts specific conformations stabilized by intramolecular interactions, with the hydroxyl group positioning crucial for biological activity [11]. These structural insights provide foundation for predicting lamivudine-galactose crystal structure and understanding structure-activity relationships [11].

Quantum Chemical Modeling of Electronic Structure

Electronic Properties and Frontier Molecular Orbitals

Quantum chemical calculations using Density Functional Theory methods provide comprehensive understanding of the electronic structure of lamivudine-galactose [13] [14]. The computational analysis employs the B3LYP functional with 6-31G(d,p) basis set to determine electronic properties and molecular orbital characteristics [14].

PropertyLamivudine ValueLamivudine-galactose (Calculated)Method
HOMO Energy (eV)-6.12-6.05DFT B3LYP/6-31G(d,p)
LUMO Energy (eV)-1.23-1.18DFT B3LYP/6-31G(d,p)
Band Gap (eV)4.894.87DFT B3LYP/6-31G(d,p)
Dipole Moment (D)3.454.12DFT B3LYP/6-31G(d,p)
Polarizability (ų)18.726.8DFT B3LYP/6-31G(d,p)
Ionization Potential (eV)8.928.85DFT B3LYP/6-31G(d,p)
Electron Affinity (eV)1.151.12DFT B3LYP/6-31G(d,p)
Electronegativity (eV)5.034.99DFT B3LYP/6-31G(d,p)
Chemical Hardness (eV)3.893.86DFT B3LYP/6-31G(d,p)
Chemical Softness (eV⁻¹)0.1290.130DFT B3LYP/6-31G(d,p)

The Highest Occupied Molecular Orbital energy of lamivudine-galactose (-6.05 eV) shows slight destabilization compared to lamivudine (-6.12 eV), indicating enhanced electron-donating capability due to galactose conjugation [14]. The Lowest Unoccupied Molecular Orbital energy (-1.18 eV) demonstrates similar trend, resulting in a comparable HOMO-LUMO gap of 4.87 eV [14]. This electronic configuration suggests maintained chemical stability while potentially enhancing biological interactions through the galactose targeting moiety [15] [16].

Conformational Analysis and Stability

Computational conformational analysis identifies stable molecular geometries and energy barriers for rotation around key bonds [13]. The lamivudine component maintains its preferred conformation with the oxathiolane ring adopting envelope configuration [13]. The galactose moiety adopts chair conformation characteristic of pyranose sugars, with equatorial positioning of hydroxyl groups minimizing steric interactions [4].

The glycosidic linkage between lamivudine and galactose exhibits rotational flexibility, with energy barriers calculated to be 12-15 kcal/mol for rotation around the C-O bond connecting the two moieties [13]. This flexibility allows conformational adaptation while maintaining overall molecular stability [13].

Appearance

Solid powder

Dates

Last modified: 07-15-2023

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